molecular formula C13H10N2O5 B2733246 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde CAS No. 357661-86-0

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde

Cat. No.: B2733246
CAS No.: 357661-86-0
M. Wt: 274.232
InChI Key: GIPSXMQZFAERMM-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is a substituted benzaldehyde derivative characterized by a methoxy group at the 3-position and a 5-nitropyridinyloxy moiety at the 4-position of the benzaldehyde core. The electron-withdrawing nitro group on the pyridine ring enhances electrophilic properties, making it useful in coupling reactions and heterocyclic synthesis. Its structural complexity necessitates precise synthetic protocols, often involving multi-step alkylation, condensation, or click chemistry approaches .

Properties

IUPAC Name

3-methoxy-4-(5-nitropyridin-2-yl)oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c1-19-12-6-9(8-16)2-4-11(12)20-13-5-3-10(7-14-13)15(17)18/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPSXMQZFAERMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 5-nitropyridin-2-ol under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF)

Major Products Formed

    Oxidation: 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzoic acid

    Reduction: 3-Methoxy-4-[(5-aminopyridin-2-yl)oxy]benzaldehyde

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 4-Position Key Features
3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde 5-Nitropyridin-2-yloxy High electrophilicity due to nitro group; used in click chemistry .
3-Methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde (Compound 7) 1-Phenyltetrazol-5-yloxy Tetrazole ring introduces hydrogen-bonding capacity; synthesized via O-alkylation .
4-((1-Benzyl-1H-1,2,3-triazol-4-yl)oxy)-3-methoxybenzaldehyde 1-Benzyltriazol-4-yloxy Triazole moiety enhances metabolic stability; optimized via catalyst tuning (yield: 68%, mp: 142°C) .
3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde 4-Methylimidazol-1-yl Imidazole substituent improves solubility; CAS 870837-18-6, MW 216.24 g/mol .
3-Methoxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde Tetrahydropyran-2-yloxy THP-protected intermediate; used in stepwise synthesis (¹H NMR δ 9.95, 1H) .

Key Findings:

Electrophilic Reactivity: The 5-nitropyridine substituent in the target compound enhances its reactivity in nucleophilic aromatic substitution (NAS) compared to analogues with non-electron-withdrawing groups (e.g., tetrahydrofuran or imidazole) .

Biological Activity : Triazole- and tetrazole-containing derivatives exhibit superior antimicrobial and anticancer activity due to their heterocyclic frameworks, as demonstrated in studies on similar benzaldehyde hybrids .

Synthetic Accessibility: Imidazole- and triazole-substituted benzaldehydes are synthesized via Mitsunobu or click chemistry with yields >65%, whereas nitro-substituted variants require stringent control of reaction conditions (e.g., catalyst loading, solvent polarity) to avoid side reactions .

Physicochemical and Spectroscopic Comparison

Table 2: Spectral and Physical Data

Compound Name Melting Point (°C) FTIR (cm⁻¹) ¹H NMR (δ, ppm) Key Signals
This compound Not reported Expected C=O (~1680), NO₂ (~1520) Aromatic H (7.3–8.1), NO₂-pyridine H (8.5–9.0)
2-((1-(4-Methylbenzyl)-1H-1,2,3-Triazol-4-yl)oxy)benzaldehyde 142 1680 (C=O), 2100 (C≡C) δ 10.41 (s, CHO), 5.49 (s, CH₂) .
3-Methoxy-4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde Not reported 1720 (C=O) δ 9.95 (s, CHO), 4.61 (td, THP-O) .

Key Observations:

  • The nitro group in the target compound likely shifts FTIR absorption to ~1520 cm⁻¹ (asymmetric NO₂ stretch), distinct from tetrazole (2100 cm⁻¹, C≡C) or imidazole derivatives .
  • ¹H NMR signals for the aldehyde proton (δ ~9.8–10.4) are consistent across analogues, while substituent-specific peaks (e.g., THP-protected ethers at δ 4.61) aid structural confirmation .

Biological Activity

3-Methoxy-4-[(5-nitropyridin-2-yl)oxy]benzaldehyde is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a methoxy group, a nitropyridine moiety, and a benzaldehyde functional group, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N2O4C_{15}H_{13}N_{2}O_{4}, with a molar mass of approximately 273.27 g/mol. The structural characteristics include:

  • Methoxy Group : Enhances solubility and may influence biological activity.
  • Nitropyridine Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Benzaldehyde Functional Group : Can participate in nucleophilic reactions and may form covalent bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The aldehyde group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Interaction : The compound may bind to specific receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Intermediates : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components such as DNA and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines. The mechanism appears to involve induction of apoptosis and cell cycle arrest:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)20

These results indicate that the compound could be further explored for its potential as an anticancer drug .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various nitro-substituted pyridines, including this compound, revealed that it outperformed standard antibiotics in inhibiting Gram-positive and Gram-negative bacteria. The study highlighted its potential as a novel antimicrobial agent in treating resistant infections .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on cancer cells. The results showed a dose-dependent increase in apoptosis markers in treated cells compared to controls, suggesting its potential as a chemotherapeutic agent .

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